tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate
CAS No.:
Cat. No.: VC13787628
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | KAUUUTDOHYYFTF-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
Introduction
Synthesis and Preparation
The synthesis of carbamates typically involves the reaction of an amine with a carbamoylating agent, such as carbamoyl chloride or a carbamate ester. For tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate, the synthesis might involve a similar approach, starting with (1S,3R)-3-aminocyclopentylamine and a suitable carbamoylating agent.
Example Synthesis Steps:
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Preparation of Starting Materials: Obtain (1S,3R)-3-aminocyclopentylamine through asymmetric synthesis or resolution methods.
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Carbamoylation Reaction: React the amine with a carbamoylating agent in the presence of a base to form the carbamate.
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Methylation: Introduce a methyl group to the carbamate nitrogen, possibly through a methylation reaction.
Potential Applications
Carbamates are known for their biological activity, including roles as insecticides, herbicides, and pharmaceuticals. The specific applications of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]-N-methylcarbamate would depend on its biological properties, which could include enzyme inhibition, receptor binding, or other mechanisms.
| Potential Application | Description |
|---|---|
| Pharmaceutical Agent | Could act as a therapeutic agent by interacting with biological targets. |
| Agrochemical | Might exhibit insecticidal or herbicidal properties. |
Safety and Handling
Handling carbamates requires caution due to their potential toxicity. Safety precautions should include wearing protective gear and working in a well-ventilated area.
| Safety Precaution | Description |
|---|---|
| Protective Gear | Wear gloves, goggles, and a mask. |
| Ventilation | Work in a well-ventilated area. |
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